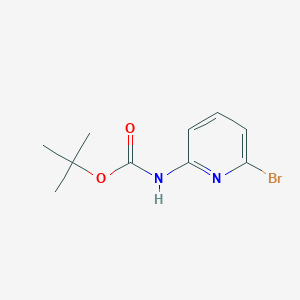
Tert-butyl (6-bromopyridin-2-YL)carbamate
Descripción general
Descripción
2-(Boc-amino)-6-bromopyridine
Mecanismo De Acción
Target of Action
The primary targets of “Tert-butyl (6-bromopyridin-2-YL)carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other carbamates, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .
Actividad Biológica
Tert-butyl (6-bromopyridin-2-YL)carbamate is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13BrN2O
- CAS Number : 116026-98-3
- Purity : 95%
- Form : Typically available as a lyophilized powder.
This compound functions primarily as an inhibitor of bromodomain-containing proteins, specifically CBP/EP300. These proteins play critical roles in regulating gene expression through their interactions with acetylated histones. Inhibition of these bromodomains can lead to altered transcriptional activity associated with various diseases, including cancer and inflammatory conditions.
Key Mechanisms:
- Inhibition of CBP/EP300 : The compound selectively inhibits the bromodomains of CBP/EP300, which are implicated in numerous pathological processes, including oncogenesis and inflammation .
- Modulation of Gene Expression : By interfering with the binding of acetylated lysines on histones, this compound can modulate the expression of genes involved in cell proliferation and survival .
Biological Activity
The biological activity of this compound has been documented in various studies:
- Anticancer Activity : Research indicates that compounds targeting CBP/EP300 bromodomains can suppress tumor growth by inhibiting pathways that promote cell survival and proliferation. For instance, studies have shown that these inhibitors can significantly reduce the viability of cancer cell lines in vitro .
- Anti-inflammatory Effects : The modulation of inflammatory pathways through the inhibition of CBP/EP300 has been observed, suggesting potential applications in treating chronic inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that bromodomain inhibitors may also exert neuroprotective effects, potentially beneficial for neurodegenerative diseases .
Case Studies
A selection of case studies highlights the effectiveness and potential applications of this compound:
Propiedades
IUPAC Name |
tert-butyl N-(6-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDMEUOIVUZTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516041 | |
| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344331-90-4 | |
| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














